molecular formula C10H6N4O4 B3031597 3-Nitro-4-(3-nitropyridin-4-yl)pyridine CAS No. 54356-26-2

3-Nitro-4-(3-nitropyridin-4-yl)pyridine

Cat. No.: B3031597
CAS No.: 54356-26-2
M. Wt: 246.18 g/mol
InChI Key: YWAJLBQBSMYGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) and Bipyridine Heterocycles in Advanced Organic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its dimeric counterpart, bipyridine, are of paramount importance in advanced organic chemistry. Their utility stems from a unique combination of properties. The nitrogen atom imparts a basic character and a site for coordination with metal ions, making them exceptional ligands in catalysis and materials science. The aromatic nature of the pyridine ring allows for a wide range of functionalization reactions, enabling the synthesis of complex molecules with tailored properties.

Bipyridines, in particular, are celebrated for their role as chelating ligands, forming stable complexes with a vast array of metals. These complexes are at the heart of numerous applications, including photoredox catalysis, light-emitting diodes (LEDs), and molecular sensors. The rigid, planar structure of the bipyridine scaffold provides a predictable framework for the design of functional molecules.

The Role of Nitro-Substitution in Modulating Electronic and Reactivity Profiles of Pyridine Derivatives

The introduction of a nitro group (-NO₂) onto a pyridine ring dramatically alters its electronic and reactivity profile. As a potent electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution. This deactivation is a consequence of the reduced electron density in the π-system of the pyridine ring.

Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. This altered reactivity provides a powerful tool for synthetic chemists to introduce a variety of functional groups onto the pyridine scaffold that would be otherwise difficult to achieve. Furthermore, the strong electron-withdrawing nature of the nitro group can be exploited to tune the electronic properties of the molecule, influencing its absorption and emission of light, as well as its electrochemical behavior.

Overview of 3-Nitro-4-(3-nitropyridin-4-yl)pyridine within the Context of Nitro-Substituted Bipyridines

This compound, also known as 3,3'-dinitro-4,4'-bipyridine, is a notable example of a nitro-substituted bipyridine. This symmetrical molecule features two pyridine rings linked by a carbon-carbon single bond, with a nitro group positioned at the 3-position of each ring.

The synthesis of this compound has been achieved through an Ullmann condensation reaction. This classical method involves the copper-promoted coupling of two molecules of a halo-aromatic compound, in this case, 4-chloro-3-nitropyridine. The reaction is typically carried out at elevated temperatures in a solvent such as nitrobenzene.

The molecular structure of this compound has been elucidated by X-ray crystallography. iucr.org The two pyridine rings are not coplanar but are twisted with respect to each other, exhibiting a dihedral angle of 67.8(1)°. iucr.org This twisted conformation is a common feature in sterically hindered bipyridine systems.

The presence of two nitro groups significantly influences the electronic properties of the molecule, making the pyridine rings highly electron-deficient. This electronic characteristic is expected to dictate its reactivity, rendering it susceptible to nucleophilic attack and influencing its coordination chemistry. While specific, detailed reactivity studies on this compound are not extensively documented in the literature, its structural and electronic properties suggest potential applications in materials science and as a building block for more complex supramolecular structures.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₆N₄O₄
Molecular Weight 246.18 g/mol
Appearance Crystalline solid
Melting Point 215-216 °C

Crystallographic Data

A single-crystal X-ray diffraction study has provided detailed insights into the solid-state structure of this compound. iucr.org

ParameterValue
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 9.3580 (19)
b (Å) 17.815 (4)
c (Å) 6.3870 (13)
Volume (ų) 1064.8 (4)
Z 4
Dihedral Angle between Pyridine Rings 67.8 (1)°

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-(3-nitropyridin-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O4/c15-13(16)9-5-11-3-1-7(9)8-2-4-12-6-10(8)14(17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAJLBQBSMYGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371268
Record name 3-nitro-4-(3-nitropyridin-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54356-26-2
Record name 3-nitro-4-(3-nitropyridin-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation Methodologies for Nitro Substituted Bipyridine Systems

X-ray Diffraction Analysis

X-ray diffraction is a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. Both single-crystal and powder X-ray diffraction methods offer complementary information regarding the structural architecture of 3-Nitro-4-(3-nitropyridin-4-yl)pyridine.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) analysis of 3,3'-Dinitro-4,4'-bipyridine provides a definitive determination of its molecular structure and supramolecular organization in the solid state. nih.gov The compound crystallizes in the orthorhombic space group Pna2₁ at a temperature of 293 K. nih.gov

The molecular structure reveals that the two pyridine (B92270) rings are not coplanar, exhibiting a significant dihedral angle of 67.8(1)°. nih.gov This twisted conformation is a key structural feature. The nitro groups are positioned on the 3 and 3' carbons of the bipyridine core. The oxygen atoms of the nitro groups are situated in a trans orientation relative to each other and are slightly displaced from the plane of their attached pyridine rings, with an average deviation of 0.2331(2) Å. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound. nih.gov
ParameterValue
Empirical formulaC₁₀H₆N₄O₄
Formula weight246.19
Temperature293 K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupPna2₁
Unit cell dimensions
a9.3580 (19) Å
b17.815 (4) Å
c6.3870 (13) Å
Volume1064.8 (4) ų
Z4
Density (calculated)1.536 Mg m⁻³

Powder X-ray Diffraction for Crystalline Phases

The PXRD pattern is generated by simulating the diffraction of X-rays from a randomly oriented powder sample based on the known crystal structure. The resulting diffractogram plots the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are unique to the crystalline structure of this compound and can be used for phase identification and quality control in future studies.

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by vibrations associated with the pyridine rings and the nitro groups.

The key functional groups and their expected IR absorption regions are:

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Pyridine ring stretching (C=C and C=N): These modes give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Nitro group (NO₂) stretching: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretch is typically observed in the 1500-1570 cm⁻¹ range, while the symmetric stretch appears in the 1335-1370 cm⁻¹ range. These are usually strong and sharp absorptions.

C-N stretching: The stretching vibration of the C-NO₂ bond is expected in the 840-870 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the aromatic ring and typically appear in the 675-900 cm⁻¹ region.

A detailed analysis of the IR spectrum would allow for the confirmation of these functional groups and provide insights into the electronic environment of the molecule.

Raman Spectroscopic Investigation of Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. For a molecule with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa (the rule of mutual exclusion). Although this compound does not possess a center of inversion, the combination of both techniques provides a more complete picture of its vibrational modes.

The Raman spectrum of this compound is expected to show strong bands for the symmetric vibrations of the molecule. Key features would include:

Pyridine ring breathing modes: These are highly characteristic and typically appear as strong, sharp bands in the 990-1050 cm⁻¹ region.

Symmetric NO₂ stretching: This vibration is also expected to be prominent in the Raman spectrum, appearing in the 1335-1370 cm⁻¹ range.

Other aromatic ring vibrations: Various other C-C and C-N stretching and bending modes of the bipyridine framework will also be present.

Assignment of Nitro Group Vibrational Modes

The vibrational modes of the nitro group are particularly informative. The exact frequencies of the asymmetric and symmetric NO₂ stretching vibrations are sensitive to the electronic environment and steric factors within the molecule.

In this compound, the electron-withdrawing nature of the pyridine nitrogen and the other nitro group influences the electronic distribution within the molecule, which in turn affects the N-O bond strengths and their vibrational frequencies. A detailed assignment of these modes, often aided by computational methods such as Density Functional Theory (DFT), can provide insights into the degree of conjugation and electronic delocalization in the system.

Table 2: Characteristic Vibrational Modes of this compound.
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Asymmetric NO₂ Stretch1500 - 1570IR (Strong)
Symmetric NO₂ Stretch1335 - 1370IR (Strong), Raman (Strong)
Pyridine Ring Stretch (C=C, C=N)1400 - 1600IR, Raman
Pyridine Ring Breathing990 - 1050Raman (Strong)
C-N Stretch840 - 870IR
Aromatic C-H Bend (out-of-plane)675 - 900IR

Despite a comprehensive search for scientific literature and spectroscopic data, the experimental details required to construct an article on "this compound" according to the specified outline are not available in the public domain.

Searches for ¹H NMR, ¹³C NMR, 2D NMR, UV-Vis, and photoluminescence data for this specific compound did not yield any published experimental spectra or detailed research findings. While the crystal structure of the compound, also known as 3,3'-Dinitro-4,4'-bipyridine, has been reported, this information does not provide the necessary data to fulfill the requirements of the requested article, which is focused exclusively on spectroscopic characterization. nih.govresearchgate.netnih.gov

Without access to the primary spectroscopic data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline on the advanced spectroscopic and structural elucidation of "this compound".

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. In the context of this compound, this technique would be instrumental in confirming its molecular identity and providing insights into its chemical stability through fragmentation analysis.

The molecular formula of this compound is C₁₀H₆N₄O₄, which corresponds to a molecular weight of approximately 246.18 g/mol . In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule would be ionized, leading to the formation of a molecular ion (M⁺˙). The detection of a peak at a mass-to-charge ratio (m/z) corresponding to this molecular weight would confirm the compound's identity.

Following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns can provide valuable information about the compound's structure and the relative strengths of its chemical bonds. For nitro-substituted aromatic compounds, common fragmentation pathways often involve the loss of the nitro group (NO₂) or parts of it, such as NO or O. The bipyridine linkage may also cleave under energetic conditions.

Table 1: Theoretical Molecular Weight of this compound

PropertyValue
Molecular FormulaC₁₀H₆N₄O₄
Molecular Weight246.18 g/mol

Gas-Phase Electron Diffraction for Gas-Phase Molecular Structures

Gas-phase electron diffraction (GED) is a technique that provides information about the three-dimensional arrangement of atoms in a molecule in the gaseous state, free from the influences of crystal packing forces. This method is particularly useful for determining bond lengths, bond angles, and torsional angles (dihedral angles) of molecules.

For this compound, a key structural feature of interest in the gas phase is the dihedral angle between the two pyridine rings. This angle is influenced by the steric hindrance between the ortho substituents and the electronic effects of the nitro groups. In the solid state, this angle is also affected by intermolecular interactions within the crystal lattice.

A gas-phase electron diffraction study of this compound would provide fundamental data on its intrinsic molecular geometry. This experimental data could then be compared with theoretical calculations (e.g., using density functional theory, DFT) to provide a comprehensive understanding of its structure.

As of the current literature review, specific experimental data from gas-phase electron diffraction studies for this compound has not been reported. Such a study would be a valuable contribution to understanding the conformational preferences of this nitro-substituted bipyridine system.

Morphological Analysis of Materials

The morphology of a chemical compound in its solid state provides crucial information about the arrangement of molecules in the crystal lattice and the resulting macroscopic properties of the material. X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid.

The crystal structure of this compound, also known as 3,3'-dinitro-4,4'-bipyridine, has been determined by single-crystal X-ray diffraction. nih.govnih.govresearchgate.net The compound crystallizes in the orthorhombic space group Pna2₁. nih.govresearchgate.net The crystal structure reveals that the two pyridine rings are not coplanar. The dihedral angle between the planes of the two pyridine rings is 67.8(1)°. nih.govresearchgate.net This significant twist is a result of steric hindrance between the atoms on the adjacent rings.

The nitro groups are twisted relative to the pyridine rings to which they are attached. The oxygen atoms of the nitro groups are involved in intermolecular C-H···O hydrogen bonds, which, along with C-H···N interactions, link the molecules into a three-dimensional network. nih.govresearchgate.net This network of intermolecular interactions plays a crucial role in the stability and morphology of the crystalline material.

Table 2: Crystallographic Data for this compound

ParameterValueReference
Chemical FormulaC₁₀H₆N₄O₄ nih.govresearchgate.net
Molecular Weight246.19 nih.govresearchgate.net
Crystal SystemOrthorhombic nih.govresearchgate.net
Space GroupPna2₁ nih.govresearchgate.net
a (Å)9.3580 (19) nih.govresearchgate.net
b (Å)17.815 (4) nih.govresearchgate.net
c (Å)6.3870 (13) nih.govresearchgate.net
V (ų)1064.8 (4) nih.govresearchgate.net
Z4 nih.govresearchgate.net
Dihedral Angle (°)67.8 (1) nih.govresearchgate.net

Reactivity and Reaction Pathways of Nitro Substituted Bipyridines

Electrophilic Reactivity of Pyridine (B92270) Rings Facilitated by Nitro Groups

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq This deactivation is exacerbated in acidic media, where the nitrogen atom becomes protonated, forming a pyridinium (B92312) cation that further withdraws electron density from the ring system. uoanbar.edu.iq Consequently, pyridine's reactivity in EAS reactions is often compared to that of a highly deactivated benzene (B151609) derivative, such as nitrobenzene. uoanbar.edu.iq

The introduction of nitro groups, as seen in 3,3'-Dinitro-4,4'-bipyridine, profoundly intensifies this deactivation. The nitro group is one of the most powerful electron-withdrawing groups, and its presence further depletes the π-electron density of the aromatic rings. youtube.com This synergistic deactivation by both the ring nitrogens and the nitro substituents renders the bipyridine scaffold extremely unreactive towards electrophiles. Any potential EAS reaction would require exceptionally harsh conditions and would be significantly slower than on an unsubstituted ring. uoanbar.edu.iqyoutube.com

Computational studies on the nitration of pyridine have shown that while the reaction with the nitronium ion (NO₂⁺) is theoretically feasible, the strongly acidic conditions required for generating the electrophile lead to the formation of the non-reactive pyridinium ion, effectively halting the substitution reaction. rsc.org In an already nitro-substituted system like 3,3'-Dinitro-4,4'-bipyridine, this deactivation is magnified, making further electrophilic substitution synthetically unviable. The primary role of the nitro groups in this context is not to facilitate electrophilic attack but to activate the molecule for alternative reaction pathways, such as nucleophilic substitution or cycloaddition. researchgate.net

Nucleophilic Reactivity Towards Carbon and Heteroatomic Nucleophiles

In stark contrast to their passivity towards electrophiles, nitro-substituted pyridines exhibit markedly enhanced reactivity towards nucleophiles. The nitro group's ability to withdraw electron density creates electron-deficient carbon centers that are susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. uoanbar.edu.iq

One of the most important transformations for this class of compounds is nucleophilic aromatic substitution (SNAr). In SNAr reactions, the nitro group can function as an effective leaving group, a role not typically observed in aliphatic systems. mdpi.com This is especially true when the nitro group is positioned to stabilize the negative charge in the intermediate Meisenheimer complex. Studies on methyl 3-nitropyridine-4-carboxylate have demonstrated that the 3-nitro group can be successfully displaced by a variety of heteroatomic nucleophiles, including oxygen, nitrogen, and sulfur anions, as well as fluoride. mdpi.com

Another powerful method for functionalizing nitropyridines is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the introduction of carbon and heteroatomic nucleophiles onto the ring without the need for a pre-existing leaving group. acs.orgresearchgate.net Research on 3-nitropyridine (B142982), a structural component of the title compound, shows that it readily undergoes VNS reactions. For instance, amination with reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) proceeds with high selectivity to install an amino group at the C-6 position (para to the nitro group). researchgate.netntnu.no Similarly, C-H alkylation can be achieved using sulfonyl-stabilized carbanions, which attack the electron-poor ring to form a Meisenheimer-type adduct, followed by a base-induced elimination. acs.org

In 3,3'-Dinitro-4,4'-bipyridine, the positions ortho to the ring nitrogens (2, 2', 6, and 6') are highly activated and represent the most probable sites for nucleophilic attack, either through the substitution of a hydrogen atom via a VNS-type mechanism or through dearomatizing addition.

Table 1. Examples of Nucleophilic Substitution Reactions on 3-Nitropyridine Derivatives.
SubstrateNucleophileReaction TypeMajor Product(s)Reference
3-NitropyridineHydroxylamineVNS (Amination)6-Amino-3-nitropyridine ntnu.no
3-Nitropyridine4-Amino-1,2,4-triazoleVNS (Amination)6-Amino-3-nitropyridine ntnu.no
3-NitropyridineAlkyl Phenyl Sulfone CarbanionsVNS (Alkylation)4-Alkyl- and 6-Alkyl-3-nitropyridines acs.org
2-Methyl-3-nitropyridineThiolate anions (R-S⁻)SNAr2-Methyl-3-(alkylthio)pyridines researchgate.net
Methyl 3-nitropyridine-4-carboxylateCsFSNArMethyl 3-fluoropyridine-4-carboxylate mdpi.com

Dearomatization Reactions and Cycloadditions of Nitroheterocycles

The profound electron deficiency of nitro-substituted bipyridines also makes them suitable candidates for dearomatization and cycloaddition reactions. Dearomatization can occur upon reaction with potent nucleophiles, particularly carbon nucleophiles, which may lead to the formation of stable anionic σ-adducts (Meisenheimer adducts) or their corresponding neutral dihydro derivatives rather than substitution products. nih.gov Studies on 3-R-5-nitropyridines have shown that while anionic S-, N-, and O-nucleophiles typically result in substitution of the nitro group, carbon nucleophiles can induce dearomatization through addition at the C-2 or C-4 positions. nih.gov This suggests that 3,3'-Dinitro-4,4'-bipyridine could undergo similar dearomatizing additions under appropriate conditions.

Furthermore, the electron-poor nature of the dinitrobipyridine system makes it an excellent diene component for inverse-electron-demand Diels-Alder reactions. researchgate.netwhiterose.ac.uk This type of cycloaddition, which occurs between an electron-deficient diene and an electron-rich dienophile, is a powerful tool for constructing new heterocyclic frameworks. While specific examples involving 3,3'-Dinitro-4,4'-bipyridine are not extensively documented, the reactivity principle is well-established for other nitro-activated heterocycles like 3-nitropyridones, which readily participate in cycloadditions with dienes. researchgate.net The high degree of activation in 3,3'-Dinitro-4,4'-bipyridine suggests significant potential for its use in such cycloaddition strategies to build complex molecular architectures.

Regioselectivity and Stereoselectivity in Reaction Processes

The principles of regioselectivity and stereoselectivity are critical for controlling the outcomes of reactions involving complex molecules like 3,3'-Dinitro-4,4'-bipyridine. masterorganicchemistry.com

Regioselectivity , the preference for reaction at one site over other possible positions, is a prominent feature of the chemistry of nitropyridines. masterorganicchemistry.com In nucleophilic substitutions, the site of attack is dictated by the electronic activation conferred by the ring nitrogen and the nitro groups. As noted previously, VNS reactions on 3-nitropyridine derivatives show high regioselectivity. Amination consistently occurs at the C-6 position (para to the nitro group), while alkylation tends to favor the C-4 and C-6 positions. acs.orgresearchgate.netntnu.no In cases where multiple leaving groups are present, high regioselectivity can also be observed; for example, in 2-methyl-3-nitro-5-halopyridines, thiols selectively displace the 3-nitro group over the 5-halogen. nih.gov For 3,3'-Dinitro-4,4'-bipyridine, nucleophilic attack is strongly directed towards the positions ortho to the heterocyclic nitrogen atoms (C-2, C-2', C-6, C-6'), which are the most electron-deficient centers.

Table 2. Regioselectivity in Nucleophilic Reactions of 3-Nitropyridines.
SubstrateReagentReaction TypeObserved RegioselectivityReference
3-Nitropyridinen-Butylamine, DiethylamineOxidative AminationSelective formation of 2-alkylamino-5-nitropyridines (attack para to NO₂) ntnu.no
3-NitropyridineSulfonyl-stabilized carbanionsVNS AlkylationMajor products are 4- and 6-substituted isomers acs.org
2-Methyl-3-nitro-5-chloropyridineThiolsSNArSelective substitution of the 3-nitro group over the 5-chloro group nih.gov
3-Bromo-4-nitropyridine (B1272033)AminesSNArFormation of substitution product and an unexpected nitro-group migration product clockss.org

Stereoselectivity , the preferential formation of one stereoisomer over another, becomes relevant in reactions that create new chiral centers. masterorganicchemistry.com The 3,3'-Dinitro-4,4'-bipyridine molecule is achiral but possesses a twisted conformation, with a significant dihedral angle of 67.8° between the two pyridine rings. nih.gov This twisted geometry can influence the approach of reagents. Dearomatization or cycloaddition reactions would generate sp³-hybridized centers, and the steric hindrance imposed by the nitro groups and the non-planar arrangement of the rings could lead to the preferential formation of one diastereomer. For instance, steric factors have been shown to play a decisive role in the VNS alkylation of 3-nitropyridine; the reaction with a bulky secondary carbanion failed because steric congestion prevented the adduct from adopting the planar geometry required for the final elimination step. acs.org While specific stereoselective reactions on 3,3'-Dinitro-4,4'-bipyridine are not widely reported, related processes like the aza-Henry reaction and 1,3-dipolar cycloadditions are known to be highly stereocontrolled, with outcomes often dictated by the steric and electronic properties of the reactants. researchgate.netrsc.org

Coordination Chemistry of Nitro Substituted Bipyridine Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving nitro-substituted bipyridine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Synthesis: A common method for forming these complexes is the direct reaction of the bipyridine ligand with a metal precursor, such as a metal halide, nitrate, or perchlorate salt, in a solvent like ethanol, methanol, or acetonitrile. The reaction mixture is often heated under reflux to facilitate complex formation nih.gov. For instance, new ruthenium complexes have been prepared by reacting a ruthenium precursor with the desired bipyridine ligand, followed by purification using column chromatography uark.edupensoft.net. Similarly, gold(III) complexes can be synthesized by reacting ligands with sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) in ethanol mdpi.com.

Characterization: A suite of analytical techniques is employed to confirm the structure and composition of the synthesized complexes.

Elemental Analysis: Confirms the empirical formula of the complex.

Spectroscopic Methods: Infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to probe the coordination environment and electronic structure pensoft.netmdpi.com.

Molar Conductance Measurements: Used to determine whether the complexes are electrolytic or non-electrolytic in nature .

Thermal Analysis (TGA/DSC): Investigates the thermal stability of the complexes and the presence of solvent molecules nih.gov.

Specific Metal Complexes:

Cu(II): Copper(II) complexes with bipyridine ligands are widely studied. Synthesis often involves mixing a copper(II) salt, like Cu(NO₃)₂·3H₂O, with the bipyridine ligand in ethanol . These complexes can adopt various geometries, including distorted octahedra nih.gov.

Zn(II): Zinc(II) complexes can be prepared by reacting a zinc salt, such as ZnBr₂ or ZnI₂, with the bipyridine ligand nih.gov. Depending on the specific ligand and counter-ions, different stoichiometries and supramolecular structures can be achieved rsc.org. Geometries for four-coordinate zinc complexes are often tetrahedral, while five-coordinate complexes can be distorted trigonal-bipyramidal nih.govnih.gov.

Ni(II): The synthesis of nickel(II) complexes with bipyridine-type ligands can yield various geometries, such as square planar arrangements nih.govfrontiersin.org.

Ru(II): Ruthenium(II) polypyridyl complexes are of significant interest. Their synthesis can be complex, sometimes involving precursor complexes like [Ru(p-cymene)Cl(μ-Cl)]₂ or RuCl₂(DMSO)₄ which are then reacted with the bipyridine ligand pensoft.netnih.gov. Dinuclear ruthenium complexes using 4,4'-bipyridine as a bridging ligand have also been synthesized and characterized niscpr.res.inresearchgate.net.

Au(III): Gold(III) complexes with bipyridine ligands have been prepared, often resulting in square planar geometries cardiff.ac.uk. The synthesis can involve reacting the ligand with HAuCl₄ or NaAuCl₄ researchgate.netresearchgate.net.

Actinides: The coordination chemistry of actinides with nitrogen-donor ligands is an area of active research to understand the role of 5f orbitals in bonding . Synthesis of actinide complexes, such as those with uranium, can be achieved by reacting actinide halides with the desired ligand researchgate.netescholarship.org.

Ligand Binding Modes and Coordination Geometries

The way 3-Nitro-4-(3-nitropyridin-4-yl)pyridine binds to a metal center and the resulting geometry are fundamental to the complex's properties.

Ligand Binding Modes: Unlike 2,2'-bipyridine, which typically acts as a bidentate chelating ligand, the nitrogen atoms in 4,4'-bipyridine derivatives are positioned on opposite sides of the molecule's axis of rotation. This steric arrangement prevents chelation to a single metal center. Instead, this compound most commonly functions as a bridging ligand , where each nitrogen atom coordinates to a different metal center, linking them to form dinuclear complexes or extended coordination polymers niscpr.res.inresearchgate.nete3s-conferences.org.

In the free, uncoordinated state, the two pyridine (B92270) rings of 3,3'-dinitro-4,4'-bipyridine are not coplanar, exhibiting a dihedral angle of 67.8° nih.govnih.gov. This twist is a balance between steric hindrance of the ortho hydrogens and electronic conjugation between the rings. Upon coordination, this dihedral angle can change to accommodate the geometric requirements of the crystal lattice or the coordination sphere of the metal.

Coordination Geometries: The coordination geometry around the central metal ion is determined by its coordination number and electronic configuration. Transition metal complexes exhibit a wide range of geometries bccampus.calibretexts.org.

Octahedral: With a coordination number of six, this is one of the most common geometries for transition metal complexes nih.govlibretexts.org. The ligands occupy the vertices of an octahedron around the central metal ion.

Tetrahedral and Square Planar: For complexes with a coordination number of four, either tetrahedral or square planar geometry is possible bccampus.ca. The choice between them depends on the metal ion's d-electron count and the nature of the ligands libretexts.org.

Other Geometries: Higher coordination numbers (7, 8, or 9) and other geometries like trigonal bipyramidal or square pyramidal (coordination number 5) are also known but are less common libretexts.orgumass.edu. For example, some five-coordinate Cu(II) and Zn(II) complexes adopt distorted square pyramidal and trigonal-bipyramidal geometries, respectively nih.govnih.gov.

Coordination NumberCommon GeometryExample Metal Ion Behavior
4TetrahedralCommon for d0 or d10 ions like Zn(II) nih.govlibretexts.org.
4Square PlanarOften found with d8 ions like Ni(II) and Au(III) nih.govcardiff.ac.uklibretexts.org.
5Trigonal Bipyramidal / Square PyramidalObserved for various ions, including some Cu(II) and Zn(II) complexes nih.govnih.gov.
6OctahedralVery common for many transition metals, including Cr(III), Co(III), and Ru(II) nih.govbccampus.calibretexts.org.

Electronic Structure and Bonding in Metal-Ligand Complexes

The electronic properties of complexes containing this compound are heavily influenced by the electron-withdrawing nitro groups.

Molecular Orbitals and Bonding: The bonding in these complexes can be described by Ligand Field Theory (LFT), which is an application of molecular orbital theory wikipedia.org. The interaction involves the donation of electron pairs from the nitrogen atoms of the ligand into vacant orbitals on the metal (a σ-bond). Additionally, π-backbonding can occur, where electrons from the metal's d-orbitals are donated into the ligand's low-lying π* antibonding orbitals.

The presence of nitro groups lowers the energy of the ligand's π* orbitals. This makes nitro-substituted bipyridines strong π-acceptor ligands. This enhanced π-acceptance stabilizes the metal's d-orbitals and strengthens the metal-ligand bond.

Frontier Orbitals: A study on nitro-substituted 2,2'-bipyridines and their platinum complexes provides valuable insight researchgate.netmanchester.ac.uk.

LUMO (Lowest Unoccupied Molecular Orbital): In free dinitro-bipyridine ligands, the LUMO is typically delocalized over the nitro-pyridyl rings. For 4,4'-dinitro-2,2'-bipyridine, however, the LUMO is localized on a single NO₂-pyridyl ring. Upon complexation to a metal like platinum(II), the LUMO of the resulting complex becomes delocalized over both nitro-pyridyl rings in all cases researchgate.netmanchester.ac.uk.

HOMO (Highest Occupied Molecular Orbital): The HOMO in these types of complexes is often primarily metal-based in character, consisting of the filled d-orbitals that are not involved in σ-bonding.

The energy gap between the HOMO and LUMO is critical as it determines the electronic absorption properties of the complex, particularly the energy of the metal-to-ligand charge transfer (MLCT) transitions. The 4,4'-substitution pattern is noted to allow the greatest overlap between metal valence orbitals and the ligand LUMO researchgate.netmanchester.ac.uk.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopy is a powerful tool for elucidating the nature of the interaction between the metal center and the this compound ligand.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes are often dominated by intense absorption bands.

Ligand-Centered (π→π) Transitions:* These high-energy absorptions, typically in the UV region, arise from electronic transitions within the bipyridine ligand itself.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are often observed in the visible region and are characteristic of complexes with π-acceptor ligands. They involve the promotion of an electron from a metal-centered d-orbital (HOMO) to a ligand-centered π* orbital (LUMO). The strong electron-withdrawing nature of the nitro groups lowers the energy of the ligand's LUMO, causing a red-shift (a shift to longer wavelengths) of the MLCT band compared to complexes with unsubstituted bipyridine researchgate.net.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. Coordination to a metal center typically causes shifts in the vibrational frequencies of the ligand. For example, the C=N and C=C stretching vibrations of the pyridine rings are often shifted to higher frequencies upon complexation. New bands corresponding to the metal-ligand (M-N) stretching vibration may also appear at lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for diamagnetic complexes (e.g., Zn(II), Au(III)). The coordination of the ligand to a metal center alters the electronic environment of the pyridine ring protons and carbons, leading to shifts in their NMR signals compared to the free ligand mdpi.comresearchgate.net.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (those with unpaired electrons, e.g., many Cu(II) or Ru(III) complexes), EPR spectroscopy is used. It provides information about the electronic environment of the unpaired electron and can be used to probe the degree of delocalization of the electron onto the ligand framework researchgate.netmanchester.ac.uk.

TechniqueInformation ObtainedTypical Observation for Nitro-Bipyridine Complexes
UV-VisElectronic transitions (π→π*, MLCT, d-d)Intense MLCT bands in the visible region, red-shifted due to nitro groups researchgate.net.
IR / RamanMolecular vibrationsShifts in pyridine ring stretching modes; appearance of M-N stretching bands pensoft.net.
NMRChemical environment of nuclei (for diamagnetic complexes)Shifts in proton and carbon signals of the pyridine rings upon coordination mdpi.com.
EPRElectronic structure of paramagnetic speciesCharacterizes the semi-occupied molecular orbital (SOMO) in reduced species researchgate.net.

Applications of Ligand Field Theory in Complex Analysis

Ligand Field Theory (LFT) provides a theoretical framework for understanding the electronic structures and properties of transition metal complexes, which is essential for analyzing complexes of this compound wikipedia.org.

Explaining Electronic Spectra and Color: LFT explains how the interaction between the metal's d-orbitals and the ligand field lifts the degeneracy of the d-orbitals libretexts.org. For an octahedral complex, the five d-orbitals split into two sets: a lower-energy t₂g set and a higher-energy e_g set. The energy difference between these sets is denoted as Δ_o (the ligand field splitting parameter). LFT allows for the interpretation of weak d-d electronic transitions in the UV-Vis spectra, which are responsible for the color of many transition metal complexes wikipedia.org. The magnitude of Δ_o depends on the metal, its oxidation state, and the nature of the ligands (as summarized in the spectrochemical series). Strong π-acceptor ligands like nitro-substituted bipyridines generally produce a larger Δ_o.

Predicting Magnetic Properties: The magnitude of Δ_o, as described by LFT, determines the electron configuration in the d-orbitals.

High-Spin vs. Low-Spin: For metal ions with d⁴ to d⁷ configurations in an octahedral field, two possible electron arrangements exist. If Δ_o is small (weak-field ligands), electrons will occupy the higher-energy e_g orbitals before pairing in the t₂g orbitals, resulting in a high-spin complex with a maximum number of unpaired electrons. If Δ_o is large (strong-field ligands), electrons will pair in the lower-energy t₂g orbitals before occupying the e_g orbitals, leading to a low-spin complex with fewer unpaired electrons. Since this compound is a strong-field ligand, it is expected to form low-spin complexes.

Structure Property Relationships in 3 Nitro 4 3 Nitropyridin 4 Yl Pyridine Systems

Influence of Nitro Group Position and Number on Molecular Conformation

There is no available research specifically detailing the molecular conformation of 3-Nitro-4-(3-nitropyridin-4-yl)pyridine. General principles of organic chemistry suggest that the two nitro groups, being bulky and electron-withdrawing, would significantly influence the dihedral angle between the two pyridine (B92270) rings. Steric hindrance between the nitro group at the 3-position and the adjacent pyridine ring would likely lead to a non-planar conformation. However, without specific computational or experimental studies, such as X-ray crystallography or advanced NMR spectroscopy, the precise conformational preferences remain undetermined.

Modulation of Electronic Properties by Substituents

The electronic properties of this compound are expected to be heavily influenced by the two strongly electron-withdrawing nitro groups. These groups would decrease the electron density on both pyridine rings, making them electron-deficient. This would, in turn, affect properties such as the molecule's dipole moment, polarizability, and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. However, specific data from studies on how different substituents might modulate these properties for this exact molecule are not available.

Correlation between Electronic Structure and Reactivity

The electron-deficient nature of the pyridine rings in this compound suggests a susceptibility to nucleophilic aromatic substitution reactions. The nitro groups would activate the rings towards attack by nucleophiles. The positions ortho and para to the nitro groups would be the most likely sites for such reactions. Conversely, the molecule would be deactivated towards electrophilic substitution. While these are general principles for nitropyridines, specific studies on the reactivity of this compound, including reaction kinetics and product distributions, have not been found.

Side-Group Effects on Electron Transport and Molecular Conductance

Research into the electron transport and molecular conductance properties of this compound is not present in the available literature. Such studies are often conducted in the context of molecular electronics, and it appears this specific compound has not been investigated for such applications.

Relationship Between Molecular Architecture and Photophysical Behavior

There is no published data on the photophysical properties of this compound. This includes information on its absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics. The presence of nitro groups often quenches fluorescence, but without experimental data, the specific photophysical behavior of this compound remains unknown.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Nitro-4-(3-nitropyridin-4-yl)pyridine, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves nitration of pyridine precursors under controlled conditions. For example, nitration at the 3- and 4-positions can be achieved using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize over-nitration. Yield optimization requires precise stoichiometry, reaction time monitoring (via TLC/HPLC), and purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic proton signals in the δ 8.5–9.5 ppm range confirm pyridine ring protons, while nitro groups deshield adjacent carbons, observable in ¹³C NMR (δ 140–160 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS can detect the molecular ion peak [M+H]⁺, with fragmentation patterns verifying nitro group placement.
  • IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ correspond to asymmetric and symmetric NO₂ stretching .

Q. What are the key solubility and stability considerations for handling this compound experimentally?

  • Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) due to its aromatic nitro groups. DMSO or DMF is recommended for dissolution. Stability tests under varying pH (2–12) and temperature (4–37°C) should be conducted via UV-Vis spectroscopy to assess degradation. Storage in amber vials at –20°C under inert atmosphere (N₂/Ar) prevents photodegradation and hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-withdrawing effects of nitro groups and nucleophilic attack sites.
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., CYP1B1). Pyridine rings at specific positions (e.g., C2) show higher binding affinity due to H-bonding with residues like Asn228 .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data when nitro group positions are modified?

  • Methodological Answer : Contradictions arise from steric/electronic effects. For example, C2-substituted pyridines may exhibit higher enzyme inhibition than C3/C4 analogues due to optimal orientation in catalytic pockets. To resolve discrepancies:

  • Perform competitive inhibition assays (e.g., EROD assay) with IC₅₀ comparisons.
  • Use X-ray crystallography or cryo-EM to visualize binding modes.
  • Validate via mutagenesis studies targeting suspected interaction residues .

Q. What methodologies assess the in vivo metabolic stability of this compound, and how do structural modifications affect pharmacokinetics?

  • Methodological Answer :

  • Plasma Stability Assays : Administer the compound subcutaneously in rodent models (e.g., rats) and measure plasma concentrations over time via LC-MS/MS.
  • Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., nitro reduction products).
  • Structural Modifications : Introducing electron-donating groups (e.g., –OCH₃) at meta/para positions can reduce nitro group susceptibility to enzymatic reduction, improving metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-4-(3-nitropyridin-4-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Nitro-4-(3-nitropyridin-4-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.